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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the poly

(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, and its metabolite, M309. The

information presented is based on publicly available data from clinical and preclinical studies,

intended to support research, and drug development activities.

Executive Summary
Rucaparib is an orally administered PARP inhibitor that has been extensively studied in clinical

trials. Its pharmacokinetic profile is well-characterized, demonstrating dose-proportional

exposure and a moderate half-life. In contrast, information on the pharmacokinetic profile of its

metabolite, M309, is scarce. M309 has been identified as a minor metabolite of Rucaparib,

detected in trace amounts in fecal matter. Due to its low abundance, dedicated

pharmacokinetic studies for M309 are not readily available in the public domain. This guide,

therefore, focuses on the comprehensive pharmacokinetic data of Rucaparib and highlights the

current data gap for M309.

Pharmacokinetic Profiles
Rucaparib has been the subject of numerous pharmacokinetic studies in patients with

advanced solid tumors. The key pharmacokinetic parameters for Rucaparib are summarized in

the table below.
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Parameter Value Population/Study Details

Absorption

Time to Maximum

Concentration (Tmax)

1.5 - 6.0 hours (single dose);

1.5 - 4.0 hours (steady state)

[1][2]

Patients with advanced solid

tumors

Effect of Food
A high-fat meal moderately

increased AUC and Cmax[1][2]
Single 600 mg dose

Distribution

Protein Binding 70% in human plasma (in vitro)

Blood-to-Plasma Ratio 1.8 (in vitro)

Metabolism

Primary Metabolic Pathways

Oxidation, N-demethylation, N-

methylation, and

glucuronidation[3][4]

In humans

Major Metabolite M324[3][4]

Elimination

Half-life (t½) Approximately 17 hours[2]

Excretion
Primarily in feces (71.9%) and

urine (17.4%)[3]

Following a single oral dose of

[14C]-rucaparib

Key Findings for Rucaparib:

Absorption: Rucaparib is absorbed orally, with peak plasma concentrations reached within a

few hours. A high-fat meal can moderately increase its absorption.

Distribution: It is moderately bound to plasma proteins and distributes into red blood cells.

Metabolism: Rucaparib is metabolized through several pathways, with M324 being the major

metabolite. Seven metabolites, including M309, have been identified in total[3][4].
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Elimination: The drug and its metabolites are eliminated primarily through feces.

M309 has been identified as a metabolite of Rucaparib[3][4][5]. However, it is considered a

minor metabolite. Studies profiling the metabolites of Rucaparib in human plasma, urine, and

feces have shown that M309 is only detected in trace amounts in feces[3]. Due to its low

systemic exposure, detailed pharmacokinetic studies specifically characterizing the absorption,

distribution, metabolism, and excretion of M309 are not available in the published literature.

Therefore, a direct comparison of its pharmacokinetic profile with that of Rucaparib is not

currently possible.

Experimental Protocols
The pharmacokinetic parameters of Rucaparib presented in this guide were determined

through clinical trials involving patients with advanced solid tumors. A general outline of the

experimental protocol for such a study is as follows:

Study Design: A typical pharmacokinetic study involves a dose-escalation phase to determine

the safety and tolerability of the drug, followed by an expansion phase at the recommended

dose.

Patient Population: Patients with a confirmed diagnosis of an advanced solid tumor for whom

standard therapies have been exhausted.

Drug Administration: Rucaparib is administered orally, typically in tablet form, at various dose

levels and schedules (e.g., once or twice daily).

Sample Collection: Blood samples are collected at pre-defined time points before and after

drug administration to determine the plasma concentration of the drug and its metabolites over

time. Urine and feces may also be collected to assess excretion pathways.

Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-tandem

mass spectrometry (LC-MS/MS), is used to quantify the concentrations of Rucaparib and its

metabolites in the collected biological samples.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key

pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
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Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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